molecular formula C17H12FNO2 B13097186 3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide

3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide

Katalognummer: B13097186
Molekulargewicht: 281.28 g/mol
InChI-Schlüssel: IMJNRIYSALPWPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a phenylacetyl group attached to a propiolamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and phenylacetic acid.

    Formation of Intermediates: The starting materials undergo a series of reactions, including condensation and acylation, to form key intermediates.

    Final Coupling: The intermediates are then coupled under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as dichloromethane and ethanol are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Fluorophenyl)-N-(2-phenylacetyl)acetamide
  • 3-(2-Fluorophenyl)-N-(2-phenylacetyl)butyramide
  • 3-(2-Fluorophenyl)-N-(2-phenylacetyl)valeramide

Uniqueness

3-(2-Fluorophenyl)-N-(2-phenylacetyl)propiolamide is unique due to its specific combination of a fluorophenyl group and a phenylacetyl group attached to a propiolamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H12FNO2

Molekulargewicht

281.28 g/mol

IUPAC-Name

3-(2-fluorophenyl)-N-(2-phenylacetyl)prop-2-ynamide

InChI

InChI=1S/C17H12FNO2/c18-15-9-5-4-8-14(15)10-11-16(20)19-17(21)12-13-6-2-1-3-7-13/h1-9H,12H2,(H,19,20,21)

InChI-Schlüssel

IMJNRIYSALPWPY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC(=O)C#CC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.